Bis(diethylamino)chlorophosphine

Catalog No.
S606372
CAS No.
685-83-6
M.F
C8H20ClN2P
M. Wt
210.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(diethylamino)chlorophosphine

CAS Number

685-83-6

Product Name

Bis(diethylamino)chlorophosphine

IUPAC Name

N-[chloro(diethylamino)phosphanyl]-N-ethylethanamine

Molecular Formula

C8H20ClN2P

Molecular Weight

210.68 g/mol

InChI

InChI=1S/C8H20ClN2P/c1-5-10(6-2)12(9)11(7-3)8-4/h5-8H2,1-4H3

InChI Key

JVEHJSIFWIIFHM-UHFFFAOYSA-N

SMILES

CCN(CC)P(N(CC)CC)Cl

Synonyms

BDAPCD, bis(diethylamino)phosphorchloridite

Canonical SMILES

CCN(CC)P(N(CC)CC)Cl

Precursor for PCl₂⁺:

Bis(diethylamino)chlorophosphine acts as a masked source of the PCl₂⁺ (dichlorophosphonium) cation. Due to the presence of the two electron-donating diethylamino groups, the P-Cl bond in the molecule weakens, making the chloride more susceptible to dissociation. This dissociation readily generates the PCl₂⁺ cation, which is a crucial intermediate in various organic transformations.

For instance, PCl₂⁺ plays a vital role in the Pudovik reaction, a versatile method for the selective phosphorylation of various nucleophiles, including alcohols, phenols, and enolates.

Ligand in Transition-Metal Catalysis:

Bis(diethylamino)chlorophosphine serves as a ligand in transition-metal catalysis, particularly in cross-coupling reactions. Its ability to form stable complexes with various transition metals like palladium, nickel, and copper makes it a valuable tool for these reactions.

By coordinating with the metal center, the ligand influences the reactivity and selectivity of the catalyst towards different substrates. Some notable cross-coupling reactions where bis(diethylamino)chlorophosphine finds use include:

  • Suzuki-Miyaura coupling
  • Stille coupling
  • Sonogashira coupling
  • Negishi coupling
  • Heck coupling
  • Hiyama coupling

Molecular Structure Analysis

The key feature of bis(diethylamino)chlorophosphine's structure is the central phosphorus atom (P) bonded to a chlorine atom (Cl) and two diethylamino groups (N(C₂H₅)₂). The diethylamino groups donate electron density to the phosphorus atom, creating a positive charge on the P and a negative charge on the Cl, making it a polar molecule [].

Another notable aspect is the tetrahedral geometry around the phosphorus atom due to the four sp³ hybrid orbitals it uses for bonding []. This tetrahedral arrangement allows for further reactions with various nucleophiles.


Chemical Reactions Analysis

Synthesis

Bis(diethylamino)chlorophosphine is synthesized by the reaction of phosphorus trichloride (PCl₃) with diethylamine (Et₂NH) [].

Balanced Chemical Equation:

4 Et₂NH + PCl₃ → (Et₂N)₂PCl + 2 Et₂NH₂Cl []

Other Relevant Reactions

DEPC is a valuable reagent in organophosphorus chemistry due to its ability to act as a source of the PCl₂⁺ cation. This cation can react with various nucleophiles to form new P-C or P-N bonds. Here's an example:

Reaction with 1,2-Dibromobenzene:

This reaction sequence demonstrates the utility of DEPC in introducing PCl₂ groups onto aromatic rings [].

  • C₆H₄Br₂ + BuLi → C₆H₄(Br)Li + BuBr (Lithiation of 1,2-dibromobenzene)
  • C₆H₄(Br)Li + (Et₂N)₂PCl → C₆H₄(Br)(P(NEt₂)₂) + LiCl (Introduction of PCl₂ group)

The diethylamino groups (NEt₂) can be further removed using hydrochloric acid (HCl) to yield the desired final product [].


Physical And Chemical Properties Analysis

  • Formula: C₈H₂₀ClN₂P []
  • Molecular Weight: 210.68 g/mol []
  • Physical State: Colorless liquid [, ]
  • Melting Point: Not reported
  • Boiling Point: 55-57 °C at 0.2 mmHg (literature value) []
  • Density: 1.002 g/mL at 25 °C (literature value) []
  • Solubility: Soluble in organic solvents like dichloromethane, diethyl ether, and toluene []
  • Stability: Moisture sensitive []

Mechanism of Action (Not Applicable)

Bis(diethylamino)chlorophosphine is a reagent, not a compound with a specific biological mechanism of action.

Bis(diethylamino)chlorophosphine is a corrosive and toxic compound. It can cause skin and eye burns, and inhalation can be harmful. Here are some specific safety concerns:

  • Toxicity: LD50 (oral, rat) = 240 mg/kg.
  • Skin and Eye Contact: Causes severe skin and eye burns.
  • Inhalation: Harmful if inhaled.
  • Flammability: Flammable liquid.

  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different organophosphorus derivatives. For example, when treated with lithium naphthalenide, it forms a lithiated derivative that can further react with electrophiles .
  • Catalysis: This compound can act as a catalyst in certain reactions, facilitating the transformation of substrates through its ability to stabilize transition states .
  • Formation of Phosphine Borane Complexes: The compound can react with borane to form stable complexes that have applications in synthetic chemistry .

The synthesis of bis(diethylamino)chlorophosphine typically involves the reaction of phosphorus trichloride with diethylamine. The general reaction can be summarized as follows:

  • Starting Materials: Phosphorus trichloride and diethylamine.
  • Reaction Conditions: The reaction is usually conducted under controlled temperature and inert atmosphere conditions to prevent hydrolysis.
  • Procedure: Phosphorus trichloride is slowly added to a solution of diethylamine, resulting in the formation of bis(diethylamino)chlorophosphine and releasing hydrochloric acid as a byproduct.

Bis(diethylamino)chlorophosphine finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organophosphorus compounds.
  • Catalysis: Utilized in catalyzing reactions due to its ability to stabilize reactive intermediates.
  • Material Science: Potential applications in developing new materials with specific electronic or optical properties.

Research on interaction studies involving bis(diethylamino)chlorophosphine primarily focuses on its reactivity with nucleophiles and electrophiles. Studies indicate that its chlorinated nature allows it to engage readily in substitution reactions, making it a valuable reagent in synthetic organic chemistry . Additionally, its interactions with metal complexes have been explored, highlighting its ability to form stable coordination compounds.

Several compounds share structural similarities with bis(diethylamino)chlorophosphine. These include:

Compound NameStructure CharacteristicsUnique Features
Bis(dimethylamino)chlorophosphineContains dimethylamino groups instead of diethylOften used in similar synthetic pathways
Bis(isopropylamino)chlorophosphineContains isopropyl groupsExhibits different steric properties affecting reactivity
TriethylphosphineContains three ethyl groups bonded to phosphorusMore stable but less reactive than bis(diethylamino)chlorophosphine

These compounds differ primarily in their substituents on the phosphorus atom, affecting their reactivity and applications. Bis(diethylamino)chlorophosphine stands out due to its balance between steric hindrance and nucleophilicity, making it particularly useful in synthetic applications.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

685-83-6

Wikipedia

Bis(diethylamino)chlorophosphine

Dates

Modify: 2023-08-15
Wieland et al. A combinatorial approach to the identification of self-assembled ligands for rhodium-catalysed asymmetric hydrogenation. Nature Chemistry, doi: 10.1038/nchem.800, published online 22 August 2010 http://www.nature.com/nchem

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